molecular formula C10H13N3O B13180768 5-(2,5-Dihydro-1H-pyrrol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

5-(2,5-Dihydro-1H-pyrrol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B13180768
M. Wt: 191.23 g/mol
InChI Key: HGRJYRGFZJENDN-UHFFFAOYSA-N
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Description

5-(2,5-Dihydro-1H-pyrrol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound featuring a pyrazole core substituted with a 2,5-dihydro-1H-pyrrole ring at position 5, methyl groups at positions 1 and 3, and a carbaldehyde group at position 2.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

5-(2,5-dihydropyrrol-1-yl)-1,3-dimethylpyrazole-4-carbaldehyde

InChI

InChI=1S/C10H13N3O/c1-8-9(7-14)10(12(2)11-8)13-5-3-4-6-13/h3-4,7H,5-6H2,1-2H3

InChI Key

HGRJYRGFZJENDN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C=O)N2CC=CC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dihydro-1H-pyrrol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Formation of the Pyrazole Ring: The pyrazole ring can be formed by the reaction of hydrazine with a 1,3-diketone.

    Coupling of Pyrrole and Pyrazole Rings: The two rings are then coupled through a condensation reaction, often involving aldehyde or ketone intermediates.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve yield and reduce reaction times, as well as employing catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dihydro-1H-pyrrol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrogen atoms on the pyrrole and pyrazole rings can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 5-(2,5-Dihydro-1H-pyrrol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-(2,5-Dihydro-1H-pyrrol-1-yl)-1,3-dimethyl-1H-pyrazole-4-methanol.

    Substitution: Various halogenated derivatives depending on the substituent used.

Scientific Research Applications

5-(2,5-Dihydro-1H-pyrrol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.

    Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 5-(2,5-Dihydro-1H-pyrrol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.

    Pathways Involved: By affecting these molecular targets, the compound can influence various biological pathways, such as apoptosis (programmed cell death) and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrazoline Carbaldehyde Family

The compound shares structural homology with N-substituted pyrazoline carbaldehydes reported in , such as:

  • 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde
  • 5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde

Key Structural Differences :

Feature Target Compound Analogues
Position 5 Substituent 2,5-Dihydro-1H-pyrrole Aryl groups (e.g., 4-bromophenyl)
Position 1 Substituent Methyl Aryl or acetyl/propanoyl groups
Electronic Effects Conjugated dihydropyrrole enhances π-system Electron-withdrawing aryl halides (F, Br)

The dihydropyrrole substituent in the target compound introduces a non-aromatic, partially conjugated ring, contrasting with the aromatic and electron-deficient aryl halides in analogues. This difference may alter solubility, dipole interactions, and solid-state packing .

Comparison with Furanone-Dihydropyrrole Hybrids

describes (5S)-3-Chloro-4-(2,5-dihydro-1H-pyrrol-1-yl)-5-[(1R,2S,5R)-2-isopropyl-5-methyl-cyclohexyloxy]furan-2(5H)-one, a furanone-dihydropyrrole hybrid.

Key Contrasts :

Feature Target Compound Compound
Core Heterocycle Pyrazole Furanone
Substituent Position Dihydropyrrole at pyrazole C5 Dihydropyrrole fused to furanone C4
Bioactivity Relevance Not explicitly reported Antimicrobial, antitumor potential

While both compounds incorporate dihydropyrrole, the target compound’s pyrazole core may favor different reactivity (e.g., in nucleophilic additions at the carbaldehyde group) compared to the electrophilic furanone in . The latter’s bioactivity is attributed to its stereochemistry and furanone moiety, suggesting that the target compound’s pyrazole-dihydropyrrole system could be optimized for similar applications .

Research Findings and Implications

Crystallographic Insights

For example:

  • 3-(4-Fluorophenyl)-5-phenyl derivative : Pyrazole ring dihedral angle = 8.2° with substituent aryl groups.

The dihydropyrrole group in the target compound could impose steric constraints, leading to distinct torsion angles and hydrogen-bonding patterns (e.g., weaker C–H···O interactions vs. stronger halogen bonds in compounds) .

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